molecular formula C15H18N4O2S B2435332 Ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate CAS No. 313650-10-1

Ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate

Cat. No.: B2435332
CAS No.: 313650-10-1
M. Wt: 318.4
InChI Key: DABOHXVIMFMYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyano, and isobutyl groups.

Properties

IUPAC Name

ethyl 2-[6-amino-3,5-dicyano-4-(2-methylpropyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-4-21-13(20)8-22-15-12(7-17)10(5-9(2)3)11(6-16)14(18)19-15/h9H,4-5,8H2,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABOHXVIMFMYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)CC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate typically involves multi-step organic reactionsThe final step involves the thioesterification of the pyridine derivative with ethyl bromoacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((6-amino-3,5-dicyano-4-methylpyridin-2-yl)thio)acetate
  • Ethyl 2-((6-amino-3,5-dicyano-4-ethylpyridin-2-yl)thio)acetate
  • Ethyl 2-((6-amino-3,5-dicyano-4-propylpyridin-2-yl)thio)acetate

Uniqueness

Ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .

Biological Activity

Ethyl 2-((6-amino-3,5-dicyano-4-isobutylpyridin-2-yl)thio)acetate is a complex organic compound notable for its unique structure, which includes a pyridine ring substituted with amino, cyano, and isobutyl groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry, where it is explored for various therapeutic applications.

Structural Formula

The structural formula of this compound can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

Molecular Weight

The molecular weight of this compound is approximately 306.39 g/mol.

IUPAC Name

The IUPAC name is ethyl 2-[6-amino-3,5-dicyano-4-(2-methylpropyl)pyridin-2-yl]sulfanylacetate.

Biological Activity

This compound has shown promising biological activities that are of significant interest in various fields:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. This compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that derivatives of pyridine compounds can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It may exert these effects by modulating pathways involved in inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The presence of the amino and cyano groups allows for potential binding to various biological targets, influencing their activity and leading to therapeutic effects.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyridine derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against several cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment.
  • Inhibition of Inflammatory Markers : Another research focused on the anti-inflammatory potential of related compounds reported a decrease in TNF-alpha and IL-6 levels in vitro when treated with similar thioacetates, suggesting a pathway for further exploration in inflammatory diseases.

Data Table: Biological Activity Summary

Biological ActivityTargetMethodologyFindings
AnticancerMCF-7, HeLaMTT AssaySignificant reduction in cell viability observed
Anti-inflammatoryCytokinesELISADecreased levels of TNF-alpha and IL-6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.